Computed Lipophilicity (XLogP3): Target Compound versus Non-Chlorinated and Bromo Analogs
The target compound exhibits a computed XLogP3 of 4.9, which is 0.7 log units higher than its non-chlorinated analog 1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one (XLogP3 = 4.2) and 0.2 log units lower than the α-bromo analog (XLogP3 = 5.1). This positions the target compound in a lipophilicity window that may offer a distinct balance of membrane permeability and aqueous solubility compared to both the less lipophilic non-halogenated congener and the more lipophilic bromo derivative [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | Non-chlorinated analog (CAS 1804227-69-7): XLogP3 = 4.2; α-Bromo analog (CAS 1804188-78-0): XLogP3 = 5.1 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. non-chlorinated; ΔXLogP3 = –0.2 vs. bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
A 0.7 log unit increase in XLogP3 relative to the non-chlorinated analog translates to an approximately five-fold increase in predicted partition coefficient, which can materially affect membrane permeation, metabolic stability, and off-target binding profiles in drug discovery programs.
- [1] PubChem CID 166640549. Target compound: XLogP3-AA 4.9. https://pubchem.ncbi.nlm.nih.gov/compound/1804188-85-9 View Source
- [2] PubChem CID 166640677. 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one: XLogP3-AA 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/1804227-69-7 View Source
- [3] PubChem CID 166640437. 1-Bromo-1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one: XLogP3-AA 5.1. https://pubchem.ncbi.nlm.nih.gov/compound/1804188-78-0 View Source
